Sodium linolenate

Catalog No.
S1538259
CAS No.
822-18-4
M.F
C18H29NaO2
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium linolenate

CAS Number

822-18-4

Product Name

Sodium linolenate

IUPAC Name

sodium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate

Molecular Formula

C18H29NaO2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C18H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-;

InChI Key

UNZSHUCNBUBSGW-IFNWOZJISA-M

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Na+]

Synonyms

ALA

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[Na+]

Source of Alpha-Linolenic Acid (ALA) for Studies on Metabolism and Health Effects

Due to its high concentration of ALA, sodium linolenate serves as a convenient source for researchers studying the metabolism and potential health benefits of ALA. These studies can investigate ALA's role in various processes, including:

  • Fatty acid biosynthesis: Researchers can use sodium linolenate to examine how the body converts ALA into other essential fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) [].
  • Cellular signaling pathways: ALA is known to interact with cellular signaling pathways that influence inflammation, immunity, and gene expression. Sodium linolenate can be used to explore these interactions at the molecular level [].
  • Chronic disease prevention: Some studies suggest ALA may play a role in preventing chronic diseases like heart disease and certain cancers. Sodium linolenate provides a way to investigate these potential benefits in controlled research settings [].

Potential Applications in Nanomaterials and Drug Delivery Systems

Beyond its role as an ALA source, sodium linolenate's properties make it a potential candidate for research in nanomaterials and drug delivery systems. Here are two areas of exploration:

  • Nanoparticles: Sodium linolenate can be used to develop biocompatible nanoparticles for various applications. These nanoparticles could potentially be used for targeted drug delivery or as imaging agents in medical research [].
  • Liposomes: Liposomes are microscopic spheres used to deliver drugs or other therapeutic agents. Sodium linolenate may be useful in creating liposomes with specific properties for enhanced drug delivery [].

Sodium linolenate is the sodium salt of linolenic acid, a polyunsaturated omega-3 fatty acid. Its chemical formula is C₁₈H₂₉NaO₂, and it has a molecular weight of 302.4 g/mol. This compound is characterized by the presence of multiple double bonds in its hydrocarbon chain, specifically at the 9th and 12th positions, making it an essential fatty acid crucial for human health. Sodium linolenate appears as a white to yellowish powder or crystalline solid and is soluble in water, forming a soap-like solution when mixed .

The mechanism of action of NaLA is primarily related to the effects of its parent compound, ALA. ALA is a precursor to longer-chain PUFAs, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which play crucial roles in various biological processes. These PUFAs influence inflammation, cell signaling, and neuronal function. Studies suggest that NaLA supplementation can increase EPA and DHA levels in the body, potentially contributing to these effects [].

Typical of carboxylic acid salts. It can undergo saponification, where it reacts with strong bases to form glycerol and fatty acids. Additionally, sodium linolenate can react with halogens or peroxides under specific conditions to yield halogenated derivatives or oxidized products. The compound is also involved in esterification reactions, where it can react with alcohols to form esters, which are important in the production of biodiesel and other industrial applications .

Sodium linolenate exhibits several biological activities due to its role as an omega-3 fatty acid precursor. It is involved in the biosynthesis of arachidonic acid through the action of delta-6-desaturase enzymes, which convert linoleic acid into gamma-linolenic acid and subsequently into arachidonic acid. These fatty acids are vital for cellular function, influencing inflammation and immune responses. Moreover, sodium linolenate has been shown to possess beneficial effects on skin health, promoting hydration and barrier function, making it a common ingredient in cosmetic formulations .

Sodium linolenate can be synthesized through several methods:

  • Neutralization Reaction: The most common method involves the reaction of linolenic acid with sodium hydroxide or sodium carbonate in an aqueous solution. This reaction produces sodium linolenate and water.
    C18H30O2+NaOHC18H29NaO2+H2O\text{C}_{18}\text{H}_{30}\text{O}_2+\text{NaOH}\rightarrow \text{C}_{18}\text{H}_{29}\text{NaO}_2+\text{H}_2\text{O}
  • Transesterification: This method involves the reaction of triglycerides (oils containing linolenic acid) with methanol or ethanol in the presence of a catalyst to produce sodium linolenate along with glycerol.
  • Extraction from Natural Sources: Sodium linolenate can also be extracted from natural oils that are rich in linolenic acid, such as flaxseed oil or chia seed oil .

Sodium linolenate has diverse applications across various industries:

  • Cosmetics: Used for its moisturizing properties and ability to improve skin barrier function.
  • Food Industry: Acts as an emulsifier and stabilizer in food products.
  • Pharmaceuticals: Incorporated into formulations for its anti-inflammatory properties.
  • Industrial Uses: Serves as a surfactant and emulsifier in detergents and cleaning products.
  • Nucleating Agent: Recently studied for its ability to enhance crystallization behavior in polymer composites, improving their mechanical properties .

Research indicates that sodium linolenate interacts with various biological systems, influencing lipid metabolism and inflammatory pathways. Studies have shown that it can modulate the activity of lipoxygenase enzymes, affecting the production of leukotrienes involved in inflammatory responses. Additionally, sodium linolenate has been investigated for its potential protective effects against oxidative stress when incorporated into lipid micelles .

Sodium linolenate shares structural similarities with other fatty acid salts but differs significantly in its biological activity and applications. Below is a comparison with similar compounds:

CompoundMolecular FormulaKey FeaturesUnique Aspects
Sodium oleateC₁₈H₃₅NaO₂Derived from oleic acid; monounsaturatedLess reactive than sodium linolenate
Sodium linoleateC₁₈H₃₃NaO₂Derived from linoleic acid; polyunsaturatedMore reactive than sodium oleate
Sodium palmitateC₁₆H₃₃NaO₂Derived from palmitic acid; saturatedLower melting point; used primarily in soaps
Sodium stearateC₁₈H₃₅NaO₂Derived from stearic acid; saturatedCommonly used as a surfactant

Sodium linolenate's unique structure allows it to play a crucial role in health-related applications due to its anti-inflammatory properties and involvement in essential fatty acid metabolism .

Hydrogen Bond Acceptor Count

2

Exact Mass

300.20652445 g/mol

Monoisotopic Mass

300.20652445 g/mol

Heavy Atom Count

21

UNII

I5OYY436YI

Wikipedia

Sodium linolenate

Dates

Modify: 2024-04-14
1.Allman, M.A.,Pena, M.M. and Pang, D. Supplementation with flaxseed oil versus sunflowerseed oil in healthy young men consuming a low fat diet: Effects on platelet composition and function. Eur. J. Clin. Nutr. 49, 169-178 (1995).

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